1-(2-Methylbenzyl)piperazine Hydrochloride (CAS 435345-16-7): A Comprehensive Technical Guide on Synthesis, Properties, and Pharmacological Applications
1-(2-Methylbenzyl)piperazine Hydrochloride (CAS 435345-16-7): A Comprehensive Technical Guide on Synthesis, Properties, and Pharmacological Applications
Executive Summary
1-(2-Methylbenzyl)piperazine hydrochloride (CAS 435345-16-7) is a highly versatile synthetic intermediate and pharmacophore building block utilized extensively in medicinal chemistry and neuropharmacology. As a substituted derivative of 1-benzylpiperazine (BZP), this compound serves as a critical precursor in the development of central nervous system (CNS) therapeutics, atypical antipsychotics, and targeted monoamine transporter ligands.
This whitepaper provides an in-depth technical analysis of the compound, detailing its physicochemical properties, optimized synthetic workflows, and the underlying pharmacological mechanisms of the benzylpiperazine class.
Physicochemical Properties & Molecular Identity
Understanding the physical parameters of 1-(2-Methylbenzyl)piperazine is critical for downstream processing, formulation, and chromatographic purification. The compound is commercially available and utilized in two primary forms: the free base (CAS 5321-47-1) and the monohydrochloride salt (CAS 435345-16-7)[1][2]. The hydrochloride salt is generally preferred for long-term storage and biological assays due to its enhanced aqueous solubility and resistance to atmospheric oxidation.
Quantitative Data Summary
| Property | Hydrochloride Salt (CAS 435345-16-7) | Free Base (CAS 5321-47-1) |
| Molecular Formula | C₁₂H₁₉ClN₂ (C₁₂H₁₈N₂·HCl) | C₁₂H₁₈N₂ |
| Molecular Weight | 226.75 g/mol | 190.28 g/mol |
| SMILES String | CC1=CC=CC=C1CN2CCNCC2.Cl | Cc1ccccc1CN2CCNCC2 |
| Physical State | Solid (Crystalline Powder) | Liquid (Slightly yellowish) |
| Boiling Point | N/A (Decomposes) | 77-80 °C at 0.1 mmHg |
| Density | N/A | 0.998 g/mL at 25 °C |
| Refractive Index | N/A | n20/D 1.5430 |
| Storage Conditions | Sealed, Dry, 2-8 °C | Room Temperature, Inert Gas |
Data sourced from authoritative chemical databases including PubChem and commercial supplier specifications[1][2][3].
Synthetic Methodologies: Protocols & Causality
The synthesis of 1-(2-Methylbenzyl)piperazine requires precise control over reaction stoichiometry to prevent the formation of N,N'-bis-alkylated byproducts. The most robust and scalable method is the reductive amination of 2-methylbenzaldehyde with piperazine[4].
Experimental Protocol: Reductive Amination Workflow
Causality & Experimental Design: Direct alkylation using 2-methylbenzyl chloride often results in over-alkylation due to the high nucleophilicity of the secondary amine intermediate. Reductive amination mitigates this by allowing the controlled formation of an imine intermediate. Furthermore, utilizing a vast molar excess of piperazine (typically 3:1 to 5:1) statistically disfavors double-alkylation[4].
Step-by-Step Methodology:
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Imine Formation: Dissolve piperazine (5.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Slowly add 2-methylbenzaldehyde (1.0 eq) dropwise at 0 °C. Rationale: The low temperature prevents exothermic degradation and controls the rate of nucleophilic attack.
-
Reduction: After 2 hours of stirring at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions. Rationale: NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines in the presence of aldehydes, preventing the premature reduction of the starting material into 2-methylbenzyl alcohol[4].
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Remove excess piperazine via high-vacuum distillation or silica gel chromatography (Eluent: DCM/MeOH/NH₄OH 90:9:1).
-
Hydrochloride Salt Precipitation: Dissolve the purified free base in anhydrous ethanol. Bubble dry HCl gas through the solution (or add a stoichiometric amount of HCl in dioxane) at 0 °C until precipitation is complete. Filter and wash the crystals with cold diethyl ether to yield 1-(2-Methylbenzyl)piperazine hydrochloride (CAS 435345-16-7).
Workflow for the synthesis of 1-(2-Methylbenzyl)piperazine HCl via reductive amination.
Pharmacological Profile & Mechanistic Insights
Piperazine derivatives, particularly benzylpiperazines, are highly active within the central nervous system. 1-(2-Methylbenzyl)piperazine acts as a structural scaffold for developing ligands that target monoamine transporters—specifically the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)[5][6].
Structure-Activity Relationship (SAR)
The addition of the ortho-methyl group on the benzyl ring sterically influences the molecule's binding pocket affinity. While unsubstituted 1-benzylpiperazine (BZP) acts primarily as a dopamine and norepinephrine releasing agent (mimicking amphetamine-like effects), ortho-substitution can alter the DAT/SERT affinity ratio, often shifting the profile toward mixed serotonergic/dopaminergic modulation[6].
Cellular Mechanisms and Neurotoxicity
In drug development, understanding the toxicity profile of a pharmacophore is as critical as its efficacy. Studies on dopaminergic human neuroblastoma cell lines (SH-SY5Y) have elucidated the cellular impact of benzylpiperazine derivatives[7][8].
At supratherapeutic concentrations, these compounds induce specific neurotoxic cascades:
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Mitochondrial Dysfunction: Benzylpiperazines inhibit Mitochondrial Complex-I, leading to a collapse in the mitochondrial membrane potential[7].
-
Oxidative Stress: This inhibition triggers the generation of Reactive Oxygen Species (ROS) and subsequent lipid peroxidation[7].
-
Apoptosis: The accumulation of ROS upregulates pro-apoptotic proteins (Bax), downregulates anti-apoptotic proteins (Bcl-2), and activates Caspase-3, culminating in neuronal cell death[7][8].
Pharmacological and neurotoxicological signaling pathways of benzylpiperazine derivatives.
Handling, Safety, and Analytical Validation
To ensure experimental integrity (E-E-A-T), all synthesized or procured batches of 1-(2-Methylbenzyl)piperazine hydrochloride must undergo rigorous analytical validation.
Self-Validating Analytical Systems
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI) should yield a distinct
peak at m/z 191.1 for the free base cation. -
¹H-NMR (Proton Nuclear Magnetic Resonance): Conducted in D₂O or DMSO-d₆. Key diagnostic peaks include the singlet for the benzylic protons (
3.5 ppm) and the distinct aryl methyl singlet ( 2.3 ppm). The piperazine ring protons typically appear as complex multiplets between 2.8 and 3.4 ppm due to the protonated state of the nitrogens.
GHS Safety Classifications
According to the Globally Harmonized System (GHS), 1-(2-Methylbenzyl)piperazine is classified with the following hazard statements[2][3]:
-
H302: Harmful if swallowed (Acute Toxicity, Oral).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Laboratory Precautions: Operations involving the free base (which is a volatile liquid) should be conducted in a fume hood. Personnel must utilize Type ABEK respirator filters, face shields, and chemically resistant gloves[2].
References
-
PubChem. 1-(2-Methylbenzyl)piperazine | C12H18N2 | CID 79212. National Institutes of Health. Available at:[Link]
-
Ramesh, S., et al. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicological & Environmental Chemistry. Available at: [Link]
-
ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives. Available at: [Link]
-
Wikipedia Contributors. Benzylpiperazine. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
PubMed. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. National Institutes of Health. Available at: [Link]
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- 1. chemscene.com [chemscene.com]
- 2. 1-(2-甲基苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-(2-Methylbenzyl)piperazine | C12H18N2 | CID 79212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
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